molecular formula C29H52O7SSi2 B13139688 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde

2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde

Cat. No.: B13139688
M. Wt: 601.0 g/mol
InChI Key: LHMXTZSRSFQTQK-JFZJWBCSSA-N
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Description

2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde is a complex organic compound with a unique structure It features a tetrahydrofuran ring substituted with various functional groups, including methoxy, phenylsulfonyl, and acetaldehyde

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde involves multiple steps. The key steps include:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of Functional Groups: The tert-butyldimethylsilyl (TBDMS) groups are introduced via silylation reactions using reagents like tert-butyldimethylsilyl chloride.

    Methoxylation and Phenylsulfonylation:

    Aldehyde Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can undergo oxidation to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form alcohols.

    Substitution: The methoxy and phenylsulfonyl groups can undergo substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like nucleophiles (e.g., amines, thiols) under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde has several applications in scientific research:

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Pharmaceutical Research: Its unique structure makes it a potential candidate for drug development.

    Biological Studies: It can be used to study the effects of various functional groups on biological activity.

    Industrial Applications: It can be used in the development of new materials and chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to various biological effects. The presence of multiple functional groups allows for diverse interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.

    2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

Uniqueness

The unique combination of functional groups in 2-((2S,3S,4R,5R)-5-((S)-2,3-Bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde makes it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activity set it apart from similar compounds.

Biological Activity

The compound 2-((2S,3S,4R,5R)-5-((S)-2,3-bis((tert-butyldimethylsilyl)oxy)propyl)-4-methoxy-3-((phenylsulfonyl)methyl)tetrahydrofuran-2-yl)acetaldehyde is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes multiple functional groups that contribute to its biological activity, making it a subject of interest in various pharmacological studies.

Molecular Formula and Weight

  • Molecular Formula : C₃₁H₅₁NO₇Si₂
  • Molecular Weight : 573.86 g/mol

Structural Features

The compound features:

  • A tetrahydrofuran ring
  • A methoxy group
  • A phenylsulfonyl group
  • Tert-butyldimethylsilyl protective groups

These structural components are crucial for its interaction with biological targets.

Research indicates that this compound may exhibit several biological activities including:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting proliferation.
  • Antimicrobial Properties : The presence of the sulfonyl group may enhance its ability to disrupt bacterial cell walls or inhibit essential enzymes in microbial metabolism.
  • Enzyme Inhibition : Compounds with similar frameworks have been noted to inhibit histone deacetylases (HDAC), which play a critical role in cancer progression and other diseases.

Case Studies and Research Findings

  • Anticancer Studies :
    • In vitro studies have demonstrated that derivatives of this compound can significantly reduce the viability of HeLa cancer cells. For instance, a related compound showed an IC50 value of 26.3 nM against HeLa cells .
    • Another study highlighted that structural modifications could enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that warrants further exploration .
  • Antimicrobial Activity :
    • Research has indicated that compounds similar to this aldehyde exhibit potent antibacterial effects against Gram-positive bacteria, likely due to their ability to interfere with cell wall synthesis .

Comparative Biological Activity Table

Activity TypeRelated CompoundsIC50/Activity LevelReference
AnticancerRomidepsin26.3 nM (HeLa)
AntimicrobialSulfonamide derivativesVaries
HDAC InhibitionVarious CDPsActive

Properties

Molecular Formula

C29H52O7SSi2

Molecular Weight

601.0 g/mol

IUPAC Name

2-[(2S,3S,4R,5R)-3-(benzenesulfonylmethyl)-5-[(2S)-2,3-bis[[tert-butyl(dimethyl)silyl]oxy]propyl]-4-methoxyoxolan-2-yl]acetaldehyde

InChI

InChI=1S/C29H52O7SSi2/c1-28(2,3)38(8,9)34-20-22(36-39(10,11)29(4,5)6)19-26-27(33-7)24(25(35-26)17-18-30)21-37(31,32)23-15-13-12-14-16-23/h12-16,18,22,24-27H,17,19-21H2,1-11H3/t22-,24-,25-,26+,27+/m0/s1

InChI Key

LHMXTZSRSFQTQK-JFZJWBCSSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@H](C[C@@H]1[C@@H]([C@H]([C@@H](O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC(CC1C(C(C(O1)CC=O)CS(=O)(=O)C2=CC=CC=C2)OC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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